Annulation Type: [4,3-c] vs. [1,5-c] Triazoloquinazoline Isomerism Dictates Biological Target Class
The [4,3-c] annulation isomer (the form of CAS 339026-05-0) and [1,5-c] isomer exhibit divergent biological profiles. Synthesis studies demonstrate that 2-(4-bromophenyl)-4-hydrazinoquinazoline cyclizes to the [4,3-c] isomer under neutral/solvent-free conditions, while acidic conditions trigger Dimroth rearrangement to [1,5-c] [1]. In EGFR inhibition assays, [4,3-c]-annelated triazoloquinazolines bearing appropriate C5 substituents achieve IC50 values of 0.69–1.80 µM against EGFR, comparable to gefitinib (IC50 = 1.74 µM), whereas [1,5-c] isomers are not reported in this target space [2]. Furthermore, photophysical studies confirm that [4,3-c] isomers display fundamentally different fluorescence quantum yields than their [1,5-c] counterparts [1].
| Evidence Dimension | Biological target engagement and photophysical properties as a function of annulation type |
|---|---|
| Target Compound Data | [4,3-c] annulation (CAS 339026-05-0 scaffold); EGFR IC50 range: 0.69–1.80 µM (for [4,3-c] analogs) [2] |
| Comparator Or Baseline | [1,5-c] annulation isomer; no reported EGFR inhibitory activity; distinct fluorescence quantum yields [1] |
| Quantified Difference | Qualitative target class divergence; [4,3-c] isomer is the biologically validated scaffold for EGFR and VEGFR-2 inhibition [2][3] |
| Conditions | Synthesis: orthoester cyclization under neutral vs. acidic conditions; EGFR assay: in vitro enzyme inhibition; Fluorescence: solution-state quantum yield measurement [1][2] |
Why This Matters
Procurement of the correct annulation isomer is critical because the [4,3-c] form is the scaffold validated for kinase inhibition, while the [1,5-c] isomer serves different applications (fluorescence); the isomers are not interchangeable in biological assays.
- [1] Nosova, E. V.; Kopotilova, A. E.; Likhacheva, M. D.; Moshkina, T. N.; Kopchuk, D. S. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines. Molecules 2024, 29(11), 2497. View Source
- [2] El-Shershaby, M. H. et al. Synthesis, biological evaluation and molecular modeling study of [1,2,4]-Triazolo[4,3-c]quinazolines: New class of EGFR-TK inhibitors. Bioorganic Chemistry 2020, 100, 103947. View Source
- [3] Azab, A. E. et al. New [1,2,4]triazolo[4,3-c]quinazoline derivatives as vascular endothelial growth factor receptor-2 inhibitors and apoptosis inducers. Archiv der Pharmazie 2022, 355(10), e2200133. View Source
